![molecular formula C10H15N3O2 B6632003 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6632003.png)
3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide
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Overview
Description
3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide, also known as MP-10, is a chemical compound that has attracted attention in the scientific community due to its potential applications in drug development. MP-10 is a type of oxazole compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to affect the release of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal activity.
Biochemical and Physiological Effects:
3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects, including anticonvulsant, analgesic, and anxiolytic activity. It has also been shown to have effects on the cardiovascular system, including reducing blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide in lab experiments is its potent activity, which allows for lower doses to be used. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide. One area of interest is its potential as a treatment for epilepsy, given its strong anticonvulsant activity. Another potential avenue of research is its use as a pain medication, given its potent analgesic effects. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in other areas of medicine.
Synthesis Methods
The synthesis of 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide involves several steps, including the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with (3R)-piperidin-3-amine to yield the desired product, 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide.
Scientific Research Applications
3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide has been the subject of several scientific studies due to its potential applications in drug development. One study found that 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide exhibited potent anticonvulsant activity in animal models, suggesting that it may be useful in the treatment of epilepsy. Another study showed that 3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide had significant analgesic effects in mice, indicating that it may have potential as a pain medication.
properties
IUPAC Name |
3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-5-9(15-13-7)10(14)12-8-3-2-4-11-6-8/h5,8,11H,2-4,6H2,1H3,(H,12,14)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFDNZAEQFLBNV-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C(=O)N[C@@H]2CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(3R)-piperidin-3-yl]-1,2-oxazole-5-carboxamide |
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